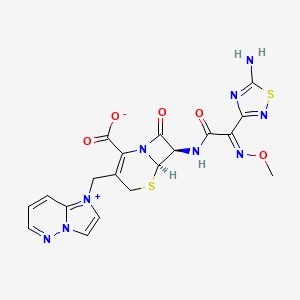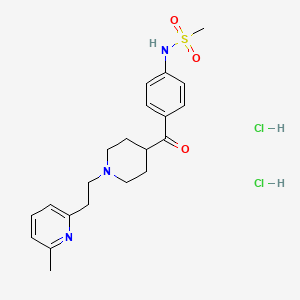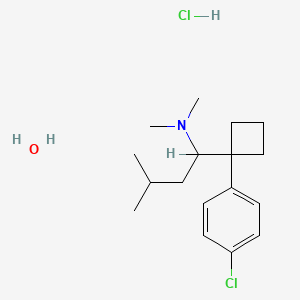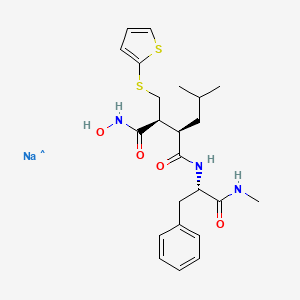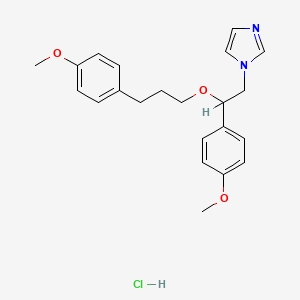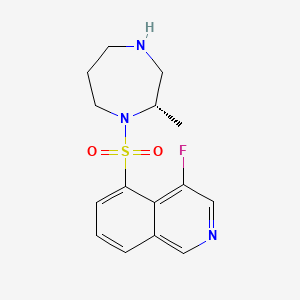
利帕苏地尔
描述
Ripasudil, known by its trade name Glanatec, is a rho kinase inhibitor primarily used for the treatment of glaucoma and ocular hypertension . It is a derivative of fasudil and was first approved for medical use in Japan in September 2014 . Ripasudil works by reducing intraocular pressure through the stimulation of aqueous humour outflow from the ciliary body, making it an effective treatment for conditions that cause elevated intraocular pressure .
科学研究应用
Ripasudil has a wide range of scientific research applications:
Chemistry: Ripasudil is used as a model compound in studies involving rho kinase inhibitors and their chemical properties.
Biology: It is employed in research on cellular signaling pathways, particularly those involving rho-associated protein kinases.
作用机制
Target of Action
Ripasudil primarily targets the Rho-associated coiled-coil containing protein kinase (ROCK) . ROCK is an effector protein of Rho, which binds with Rho to form a Rho/Rho-kinase complex . This complex regulates many physiological functions, including smooth muscle contractions, chemotaxis, neural growth, and gene expression .
Mode of Action
Ripasudil is a highly selective and potent inhibitor of ROCK . It works by decreasing intraocular pressure (IOP) in a dose-dependent manner and increasing flow facility . The maximum reduction of IOP occurs after 1 to 2 hours . By inhibiting ROCK, ripasudil directly acts on the trabecular meshwork, thereby increasing conventional outflow through the Schlemm’s canal .
Biochemical Pathways
Ripasudil affects the Rho/ROCK pathway, which plays a significant role in the contractile control of smooth muscle tissue . It has been shown to alleviate changes in human trabecular meshwork cells infected with HTLV-1 . Ripasudil treatment changes the cell morphology, reduces the distribution of F-actin and fibronectin, and decreases the levels of certain inflammatory cytokines, such as interleukin (IL)-6, IL-8, and IL-12 .
Pharmacokinetics
Ripasudil achieves a half-life of 0.49 to 0.73 hours in humans and is predominantly excreted in the urine . It has high intraocular permeability, which contributes to its bioavailability .
Result of Action
The molecular and cellular effects of Ripasudil’s action include changes in cell morphology, reduction in the distribution of F-actin and fibronectin, and decrease in the levels of certain inflammatory cytokines . It also induces retraction and rounding of cell bodies as well as disruption of actin bundles in trabecular meshwork cells .
Action Environment
For instance, when combined with brimonidine, an α2-adrenoceptor agonist, Ripasudil demonstrated enhanced intraocular pressure-lowering effects .
生化分析
Biochemical Properties
Ripasudil is a highly selective and potent ROCK inhibitor . ROCK is an effector protein of Rho, which binds with Rho to form a Rho/Rho-kinase complex . This complex regulates many physiological functions, including smooth muscle contractions, chemotaxis, neural growth, and gene expression .
Cellular Effects
Ripasudil has high intraocular permeability and works by decreasing intraocular pressure (IOP) in a dose-dependent manner and increasing flow facility . It has been shown to change cell morphology, reduce the distribution of F-actin and fibronectin, and decrease the levels of certain inflammatory cytokines, such as interleukin (IL)-6, IL-8, and IL-12 .
Molecular Mechanism
Ripasudil exerts its effects at the molecular level by inhibiting ROCK and inducing cytoskeletal changes, including the retraction and rounding of cell bodies, and causing disruption of actin bundles in the trabecular meshwork . This can reduce the compaction of trabecular meshwork tissue and eventually result in increased aqueous outflow in the eye and reduced resistance to fluid flow .
Temporal Effects in Laboratory Settings
Ripasudil has been shown to cause transient morphological changes in corneal endothelial cells, which are attributed to the formation of protrusions along the cell-cell borders . These changes are transient and favor corneal wound healing .
Metabolic Pathways
It is known that Ripasudil is a potent inhibitor of ROCK, which plays a crucial role in various cellular processes, including cell migration, proliferation, and survival .
Transport and Distribution
Ripasudil has high intraocular permeability , suggesting that it can be effectively transported and distributed within ocular tissues
准备方法
Synthetic Routes and Reaction Conditions: Ripasudil is synthesized through a multi-step chemical process. The core structure of ripasudil, 5-(1,4-diazepan-1-ylsulfonyl)isoquinoline, is derived from fasudil. The synthesis involves the incorporation of a fluorine atom at the C4 position of the isoquinoline moiety and the chiral attachment of a methyl group to the C2’ position of the 1,4-diazepane moiety . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods: Industrial production of ripasudil involves large-scale chemical synthesis using standardized protocols to ensure consistency and quality. The process includes rigorous purification steps to remove impurities and achieve the desired pharmaceutical grade of the compound. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the purity and concentration of the final product .
化学反应分析
Types of Reactions: Ripasudil undergoes various chemical reactions, including:
Oxidation: Ripasudil can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert ripasudil to its corresponding amines or alcohols.
Substitution: Ripasudil can undergo nucleophilic substitution reactions, where functional groups on the isoquinoline or diazepane moieties are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ripasudil can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
相似化合物的比较
- Fasudil
- Netarsudil
- Y-27632 (another rho kinase inhibitor used in research)
Ripasudil’s unique chemical modifications and potent rho kinase inhibitory activity make it a valuable compound in both clinical and research settings.
属性
IUPAC Name |
4-fluoro-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2S.ClH.2H2O/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14;;;/h2,4-5,9-11,17H,3,6-8H2,1H3;1H;2*1H2/t11-;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDJNMACGABCKQ-XVSRHIFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClFN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887375-67-9 | |
| Record name | Ripasudil hydrochloride dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887375679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RIPASUDIL HYDROCHLORIDE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/016TTR32QF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ripasudil hydrochloride hydrate is a selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) [, , ]. By inhibiting ROCK, Ripasudil increases conventional aqueous outflow through the trabecular meshwork and Schlemm's canal, thereby lowering intraocular pressure (IOP) [, ].
A: ROCK plays a critical role in regulating the actin cytoskeleton. Inhibition of ROCK by Ripasudil leads to a decrease in actomyosin contractility, impacting cell morphology and function []. In human trabecular meshwork (HTM) cells, Ripasudil inhibited TGFβ2-induced stress fiber formation and decreased the expression of α-smooth muscle actin [].
A: In endotoxin-induced uveitis (EIU) in rats, Ripasudil significantly reduced inflammatory cell infiltration and protein exudation in the aqueous humor []. It also suppressed the production of pro-inflammatory cytokines, including IL-1β, IL-6, TNF-α, and MCP-1, in both the aqueous humor and the iris-ciliary body [].
ANone: The provided research articles focus primarily on the pharmacological and therapeutic aspects of Ripasudil and do not delve into its detailed structural characterization, including molecular formula, weight, or spectroscopic data. For this information, referring to chemical databases or the drug manufacturer's information would be more appropriate.
A: The research primarily discusses the formulation of Ripasudil as an ophthalmic solution at a concentration of 0.4% [, , , ]. Specific details about excipients or formulation strategies to enhance stability, solubility, or bioavailability are not elaborated upon in the provided articles.
ANone: Ripasudil functions as an enzyme inhibitor, specifically targeting ROCK. It does not possess inherent catalytic properties itself.
ANone: The provided research articles primarily focus on in vitro and in vivo studies of Ripasudil. They do not mention the use of computational chemistry approaches like simulations, calculations, or QSAR models.
ANone: The provided articles do not provide specific details on the SAR of Ripasudil or the impact of structural modifications on its activity, potency, or selectivity.
A: While the research indicates that Ripasudil is formulated as a 0.4% ophthalmic solution, details regarding its long-term stability in this formulation or strategies to enhance its stability, solubility, or bioavailability are not discussed in the provided articles [, , , ].
ANone: The provided articles primarily focus on the scientific and clinical aspects of Ripasudil and do not delve into details regarding SHE regulations, risk minimization, or responsible practices related to its research and development.
A: Studies in rabbits using radiolabeled Ripasudil ([14C]ripasudil) demonstrated that it is rapidly absorbed into the cornea after topical instillation and distributes throughout the eye []. Interestingly, higher concentrations were observed in melanin-containing ocular tissues like the iris-ciliary body and retina-choroid compared to non-pigmented tissues [].
A: In humans, the primary metabolic enzyme responsible for Ripasudil metabolism is aldehyde oxidase (AO), leading to the formation of its major metabolite, M1 [].
A: Yes, significant species differences exist in the metabolism of Ripasudil. For instance, six metabolites (M1 to M6) were identified in rat plasma after oral administration, while in humans, M1 is the predominant metabolite [].
A: Researchers have utilized cultured human corneal endothelial cells (HCECs) and human trabecular meshwork (HTM) cells to investigate the effects of Ripasudil on cell proliferation, wound healing, and cytoskeletal changes [, , ].
A: Yes, Ripasudil has been evaluated in various animal models, including rabbits and monkeys, to assess its IOP-lowering effects and interactions with other glaucoma therapeutic agents [, , ]. Studies in a mouse model of normal tension glaucoma (EAAC1 knockout mice) demonstrated that topical Ripasudil not only reduced IOP but also provided neuroprotection to retinal ganglion cells (RGCs) [].
A: Numerous clinical trials have been conducted in Japan, where Ripasudil is approved for the treatment of glaucoma and ocular hypertension. These trials have investigated its efficacy and safety in various glaucoma subtypes, including primary open-angle glaucoma (POAG), secondary glaucoma, and primary angle-closure glaucoma (PACG) [, , ].
A: Several studies investigated Ripasudil's potential in treating FECD. One study reported significant improvements in visual acuity and central corneal thickness after 18 months of Ripasudil treatment in FECD patients with glaucoma compared to a control group []. Additionally, clinical trials explored the use of topical Ripasudil as an adjunct to Descemet stripping only (DSO) in FECD patients, showing promising results in corneal clearance and visual improvement [, ].
ANone: The provided articles do not delve into specific mechanisms of resistance to Ripasudil or its potential for cross-resistance with other compounds or classes. Further research is needed to elucidate these aspects.
A: Conjunctival hyperemia is the most frequently reported adverse effect of topical Ripasudil, but it is typically transient and mild [, , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


